![molecular formula C26H50NNaO4S B14491804 Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt CAS No. 63217-15-2](/img/structure/B14491804.png)
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is a complex organic compound with a wide range of applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a cyclohexyl group, and a long-chain fatty acid derivative. It is commonly used in industrial processes, scientific research, and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt typically involves the reaction of ethanesulfonic acid with cyclohexylamine and a long-chain fatty acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then purified using techniques such as distillation, crystallization, and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in different fields such as detergents, surfactants, and pharmaceuticals.
Scientific Research Applications
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity and function. The long-chain fatty acid derivative can also interact with cell membranes, affecting their structure and function. These interactions result in the compound’s various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanesulfonic acid, 2-[cyclohexyl(1-oxohexadecyl)amino]-, sodium salt
- Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivatives, sodium salts
Uniqueness
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is unique due to its specific chemical structure, which includes a long-chain fatty acid derivative and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to interact with various molecular targets and pathways makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
63217-15-2 |
|---|---|
Molecular Formula |
C26H50NNaO4S |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
sodium;2-[cyclohexyl(octadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C26H51NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)27(23-24-32(29,30)31)25-20-17-16-18-21-25;/h25H,2-24H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
ABBTUPYMSSTNOH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


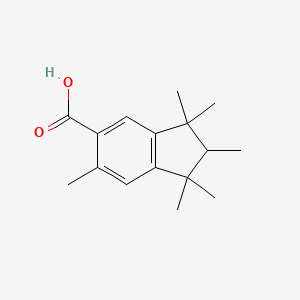
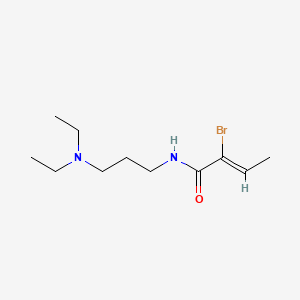

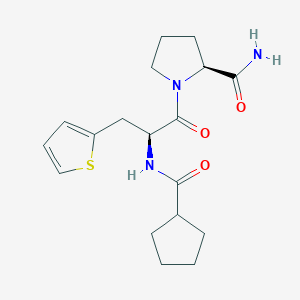


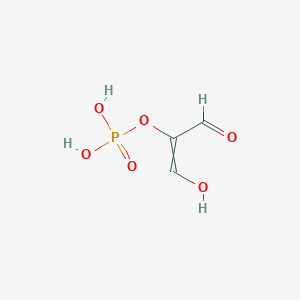
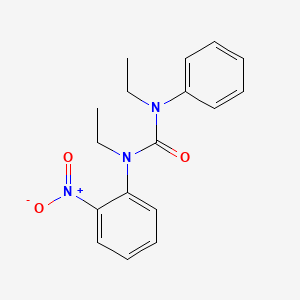

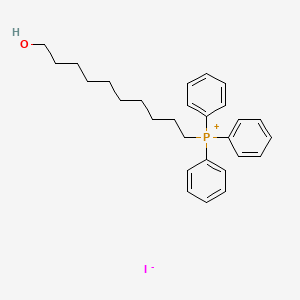

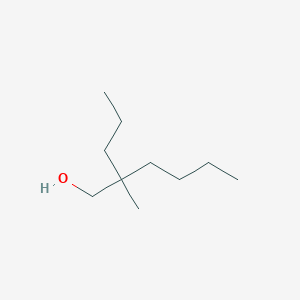
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
